In Vivo Survival Benefit in Breast Cancer Xenograft Model: HNHA vs. SAHA
In an in vivo mouse xenograft model of breast cancer, HNHA treatment conferred a statistically significant survival advantage over SAHA [1]. Mice treated with HNHA survived longer than those treated with SAHA, a finding that directly contradicts the assumption that equivalent in vitro HDAC enzyme inhibition translates to equivalent in vivo efficacy [1]. This survival benefit was accompanied by dynamic MRI evidence of significantly decreased tumor blood flow in HNHA-treated animals, indicating superior inhibition of tumor neovascularization [1].
| Evidence Dimension | In vivo survival duration and tumor angiogenesis |
|---|---|
| Target Compound Data | Significantly longer survival; significantly decreased tumor blood flow on dynamic MRI |
| Comparator Or Baseline | SAHA (vorinostat): Shorter survival duration; less pronounced reduction in tumor blood flow |
| Quantified Difference | Significant survival prolongation (p < 0.05); qualitative and semi-quantitative MRI difference |
| Conditions | Breast cancer cell line xenograft in immunocompromised mice |
Why This Matters
This evidence demonstrates that HNHA produces superior therapeutic outcomes in a disease-relevant animal model compared to the most clinically established HDAC inhibitor, making it the preferred selection for in vivo breast cancer research where survival endpoints are critical.
- [1] Park KC, et al. Potential anti-cancer activity of N-hydroxy-7-(2-naphthylthio) heptanomide (HNHA), a histone deacetylase inhibitor, against breast cancer both in vitro and in vivo. Cancer Sci. 2011;102(2):343-350. View Source
